molecular formula C16H17ClN2O2 B1438012 N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020723-57-2

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No. B1438012
M. Wt: 304.77 g/mol
InChI Key: MMRBYEJQNRXZEU-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as 5-Amino-2-methylphenyl-2-chlorophenoxypropanamide, is a compound that is widely used in scientific research. It is an amide derivative of 2-chlorophenoxyacetic acid and 5-amino-2-methylphenol. It has a wide range of applications in scientific research, including synthesis and biochemical and physiological studies.

Scientific Research Applications

Antibacterial Activity

The synthesis of various amide derivatives, including N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(4-methylphenyl)amino]propanamide, has led to compounds exhibiting good antibacterial activity against specific bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).

Anticonvulsant Studies

Research on N-Benzyl-3-[(chlorophenyl)amino] propanamides, which are structurally similar to the compound , showed these substances to be effective in anticonvulsant models. These compounds were found to be more potent than some standard drugs in treating generalized seizures (Idris et al., 2011).

Inhibitors of Matrix Metalloproteinases

Compounds like (2S)-N-[5-(4-chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide have been identified as potent inhibitors of matrix metalloproteinases, enzymes involved in various physiological and pathological processes (Schröder et al., 2001).

Muscle Relaxant and Anticonvulsant Activities

The research on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives has highlighted their potential as muscle relaxants and anticonvulsants, offering insights into the broader therapeutic potential of such compounds (Tatee et al., 1986).

Antimicrobial Properties

The synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and their testing for antibacterial and antifungal activities highlight the antimicrobial potential of these compounds (Baranovskyi et al., 2018).

Local Anesthetic Activity

Newly synthesized basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides displayed considerable local anesthetic activity, suggesting potential medical applications in this area (Saxena et al., 1984).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-8-12(18)9-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRBYEJQNRXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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